![molecular formula C28H22Na2O6S2 B12825830 2-(2-{4'-[2-(2-Sulfophenyl)ethenyl]-[1,1'-biphenyl]-4-yl}ethenyl)benzene-1-sulfonic acid disodium hydride](/img/structure/B12825830.png)
2-(2-{4'-[2-(2-Sulfophenyl)ethenyl]-[1,1'-biphenyl]-4-yl}ethenyl)benzene-1-sulfonic acid disodium hydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 4,4’-bis(2-sulfostyryl)biphenyl is a chemical compound with the molecular formula C28H20Na2O6S2. It is commonly used as a fluorescent whitening agent in various applications, including household goods and detergents . This compound is known for its ability to enhance the brightness and whiteness of materials by absorbing ultraviolet light and re-emitting it as visible blue light .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis(2-sulfostyryl)biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 2-sulfostyrene under alkaline conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the disodium salt . The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of Disodium 4,4’-bis(2-sulfostyryl)biphenyl involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is designed to maximize efficiency and minimize waste, often incorporating recycling of solvents and by-products . The final product is typically purified through filtration and crystallization to achieve the desired quality and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Disodium 4,4’-bis(2-sulfostyryl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, nitrated derivatives, and halogenated compounds .
Aplicaciones Científicas De Investigación
Disodium 4,4’-bis(2-sulfostyryl)biphenyl has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Disodium 4,4’-bis(2-sulfostyryl)biphenyl involves its ability to absorb ultraviolet light and re-emit it as visible blue light. The molecular targets include the chromophores in the compound, which are responsible for its fluorescent properties .
Comparación Con Compuestos Similares
Similar Compounds
Disodium distyrylbiphenyl disulfonate: Another fluorescent whitening agent with similar applications.
Tinopal CBS-X: A widely used optical brightener in detergents and textiles.
Stilbene 3: Known for its high whitening efficiency and stability.
Uniqueness
Disodium 4,4’-bis(2-sulfostyryl)biphenyl is unique due to its high fluorescence efficiency and stability under various conditions. It offers superior whitening performance compared to other similar compounds, making it a preferred choice in many industrial applications .
Propiedades
Fórmula molecular |
C28H22Na2O6S2 |
|---|---|
Peso molecular |
564.6 g/mol |
InChI |
InChI=1S/C28H22O6S2.2Na/c29-35(30,31)27-7-3-1-5-25(27)19-13-21-9-15-23(16-10-21)24-17-11-22(12-18-24)14-20-26-6-2-4-8-28(26)36(32,33)34;;/h1-20H,(H,29,30,31)(H,32,33,34);;/b19-13+,20-14+;; |
Clave InChI |
DAPMZWDGZVFZMK-HPKCLRQXSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4S(=O)(=O)O)S(=O)(=O)O.[Na].[Na] |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4S(=O)(=O)O)S(=O)(=O)O.[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12825748.png)
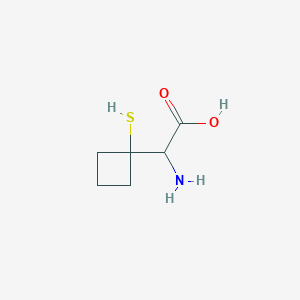
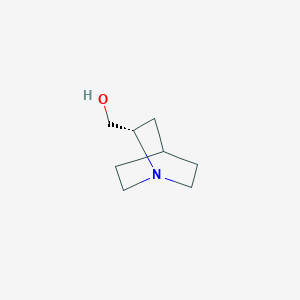
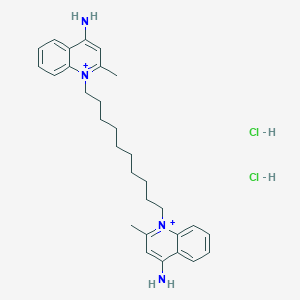
![4,4'-Dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12825783.png)
![3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B12825789.png)
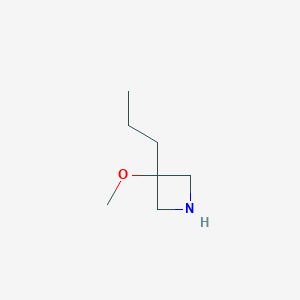
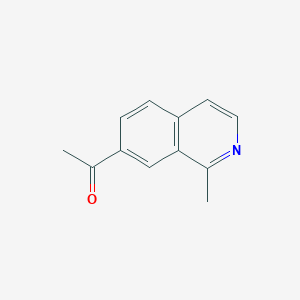
![2,4-Dibromo-5-methylbenzo[d]thiazole](/img/structure/B12825809.png)
![Indolo[3,2,1-jk]carbazol-2-ylboronic acid](/img/structure/B12825815.png)
![Sodium (2R)-2-(cyclohexa-1,4-dien-1-YL)-2-{[(2E)-4-methoxy-4-oxobut-2-EN-2-YL]amino}acetate](/img/structure/B12825818.png)
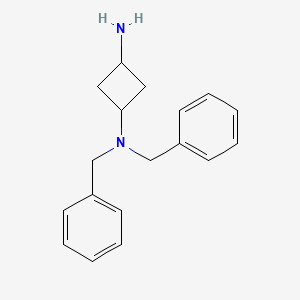
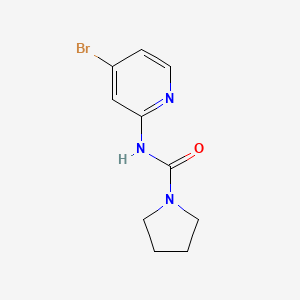
![N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12825851.png)
